molecular formula C19H12O B14701846 Biphenylen-2-yl(phenyl)methanone CAS No. 24926-91-8

Biphenylen-2-yl(phenyl)methanone

Katalognummer: B14701846
CAS-Nummer: 24926-91-8
Molekulargewicht: 256.3 g/mol
InChI-Schlüssel: RYNPMXOBPRZKPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Biphenylen-2-yl(phenyl)methanone is an organic compound with the molecular formula C19H12O It belongs to the class of biphenyl derivatives, which are characterized by two benzene rings connected by a single bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Biphenylen-2-yl(phenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in a non-polar solvent like dichloromethane at low temperatures to ensure high yield and purity .

Another method involves the use of Grignard reagents. In this approach, phenylmagnesium bromide reacts with biphenyl-2-carboxaldehyde to form the desired ketone. This reaction is usually carried out in an anhydrous ether solvent under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes such as the Suzuki-Miyaura coupling reaction. This method involves the coupling of biphenyl-2-boronic acid with benzoyl chloride in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically conducted in an aqueous-organic solvent mixture at elevated temperatures .

Analyse Chemischer Reaktionen

Types of Reactions

Biphenylen-2-yl(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Biphenylen-2-yl(phenyl)methanone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of biphenylen-2-yl(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which allows for versatile chemical modifications and a broad range of applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic organic chemistry .

Eigenschaften

CAS-Nummer

24926-91-8

Molekularformel

C19H12O

Molekulargewicht

256.3 g/mol

IUPAC-Name

biphenylen-2-yl(phenyl)methanone

InChI

InChI=1S/C19H12O/c20-19(13-6-2-1-3-7-13)14-10-11-17-15-8-4-5-9-16(15)18(17)12-14/h1-12H

InChI-Schlüssel

RYNPMXOBPRZKPL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.